1-[1-(Oxan-4-yl)azetidin-3-yl]-3-phenylurea
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Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for 1-(oxan-4-yl)azetidin-3-ol hydrochloride is1S/C8H15NO2.ClH/c10-8-5-9(6-8)7-1-3-11-4-2-7;/h7-8,10H,1-6H2;1H
. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be inferred from its structure. For example, 1-(oxan-4-yl)azetidin-3-ol hydrochloride has a molecular weight of 193.67 and is a powder at room temperature .Safety and Hazards
The safety and hazards of a compound are typically determined by its MSDS (Material Safety Data Sheet). For example, 1-(oxan-4-yl)azetidin-3-ol hydrochloride has the following hazard statements: H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[1-(oxan-4-yl)azetidin-3-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(16-12-4-2-1-3-5-12)17-13-10-18(11-13)14-6-8-20-9-7-14/h1-5,13-14H,6-11H2,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMOPIXOUCDORR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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